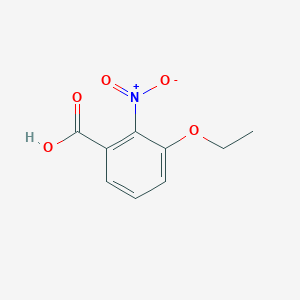

3-Ethoxy-2-nitrobenzoic acid

Overview

Description

3-Ethoxy-2-nitrobenzoic acid is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that its structure would be similar to that of 3-Methoxy-2-nitrobenzoic acid1, which has a molecular weight of 197.14491.

Synthesis Analysis

The synthesis of 3-Ethoxy-2-nitrobenzoic acid is not readily available. However, the synthesis of similar compounds involves various reactions. For instance, 2-methyl-3-nitrobenzoic acid can be synthesized from 3-nitro-o-xylene2. Another example is the synthesis of 2-fluoro-3-nitrobenzoic acid, which involves nitration, hydroxyl chlorination, fluorination, and oxidation3.Molecular Structure Analysis

The molecular structure of 3-Ethoxy-2-nitrobenzoic acid is not directly available. However, the structure of a similar compound, 3-Methoxy-2-nitrobenzoic acid, is available1. It has a molecular weight of 197.14491.Chemical Reactions Analysis

Specific chemical reactions involving 3-Ethoxy-2-nitrobenzoic acid are not readily available. However, nitro compounds like 3-nitrobenzoic acid can form “charge-transfer” complexes with aromatic hydrocarbons4.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethoxy-2-nitrobenzoic acid are not directly available. However, a similar compound, 3-nitrobenzoic acid, is white or light yellow monoclinic leaf-like crystal. It is soluble in acetone, chloroform, ethanol and ether, slightly soluble in benzene, water, carbon disulfide and petroleum ether, more soluble in hot water6.Scientific Research Applications

Sulfhydryl Group Determination

3-Ethoxy-2-nitrobenzoic acid's derivative, 5,5′-dithiobis(2-nitrobenzoic acid), has been synthesized and is useful for determining sulfhydryl groups. This derivative is water-soluble and has shown efficacy in biological materials, including its reaction with blood suggesting disulfide bond splitting by reduced heme (Ellman, 1959).

Synthesis of Novel Compounds

Research has led to the synthesis of novel compounds like 4-(2-Ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester, derived from 4-hydroxy-3-nitrobenzoic methyl ester and 2-bromoacetic ethyl ester. This process involves controlled reaction conditions and yields high purity and efficiency products (Yin Dulin, 2007).

Rate of Alkaline Hydrolysis

The influence of a nitro group on side-chain reactivity, particularly in ethyl nitrobenzoates, has been studied. These findings are crucial in understanding the steric and mesomeric interactions in chemical systems, affecting hydrolysis rates and other reactions (Iskander, Tewfik, & Wasif, 1966).

Corrosion Inhibition

3-Nitrobenzoic acid, a related compound, has been studied for its potential to inhibit the corrosion of mild steel in acidic environments. Its effectiveness in corrosion prevention is attributed to its adsorption characteristics and interaction with metal surfaces, offering insights into the physical and chemical properties of similar compounds (Ameh & Eddy, 2016).

Anticonvulsant Activities

Studies on Zn(II) and Co(II) complexes of related 3-nitro-4-hydroxybenzoic acid have been conducted to understand their structure and anticonvulsant activities. These compounds demonstrate significant chemical and physical properties that contribute to their biological efficacy (D'angelo et al., 2008).

Safety And Hazards

The safety and hazards of 3-Ethoxy-2-nitrobenzoic acid are not directly available. However, similar compounds like 3-nitrobenzoic acid can be harmful if swallowed, cause skin and eye irritation, may cause respiratory irritation, and can be harmful to aquatic life with long-lasting effects7.

Future Directions

The future directions of 3-Ethoxy-2-nitrobenzoic acid are not readily available. However, the study and application of nitro compounds continue to be an active area of research4.

Please note that the information provided is based on the closest available compounds due to the limited information on 3-Ethoxy-2-nitrobenzoic acid. For accurate details, further research and experimental data would be required.

properties

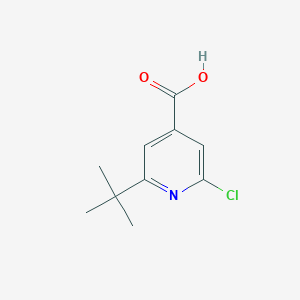

IUPAC Name |

3-ethoxy-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-7-5-3-4-6(9(11)12)8(7)10(13)14/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJYGXUOVLGEIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701309690 | |

| Record name | 3-Ethoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701309690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-2-nitrobenzoic acid | |

CAS RN |

90564-27-5 | |

| Record name | 3-Ethoxy-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90564-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701309690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1439203.png)

![8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B1439211.png)

![1-[1-(2-Fluorophenyl)imidazol-2-yl]piperazine](/img/structure/B1439218.png)